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Compound of Interest

Compound Name: Stiripentol

Cat. No.: B7819444

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Stiripentol and newer antiepileptic
drugs (AEDSs), specifically Fenfluramine and Cannabidiol, for the treatment of Dravet syndrome.
The information is based on recent network meta-analyses of randomized controlled trials and
aims to support research and development in this critical area.

Comparative Efficacy of Add-on Therapies

The following tables summarize the key efficacy and safety outcomes from network meta-
analyses of randomized controlled trials (RCTs) for Stiripentol, Fenfluramine, and Cannabidiol
as add-on therapies for Dravet syndrome.

Table 1: Seizure Reduction Efficacy
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Outcome Stiripentol Fenfluramine Cannabidiol
=>50% Reduction in
Convulsive Seizure High Efficacy High Efficacy Moderate Efficacy
Frequency
Stiripentol and
Fenfluramine
) o demonstrate similar
Comparative Finding ]
efficacy, and both are
superior to
Cannabidiol.[1][2][3]
>75% Reduction in
Convulsive Seizure High Efficacy High Efficacy Lower Efficacy

Frequency

Comparative Finding

Stiripentol and
Fenfluramine show
comparable efficacy,
both outperforming
Cannabidiol.[1][2]

100% Seizure
Freedom (Convulsive

Seizures)

Statistically Superior

Lower than Stiripentol Lower than Stiripentol

Comparative Finding

Stiripentol was found
to be statistically
superior to both
Fenfluramine and
Cannabidiol in
achieving complete

seizure freedom.

Table 2: Safety and Tolerability
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Outcome Stiripentol Fenfluramine Cannabidiol
No significant No significant No significant
Serious Adverse difference observed difference observed difference observed
Events (SAES) between the three between the three between the three
drugs. drugs. drugs.

Lower risk of

Discontinuation due to  discontinuation Higher risk than Higher risk than
Adverse Events compared to the other  Stiripentol. Stiripentol.
therapies.

Experimental Protocols of Pivotal Clinical Trials

The following are summaries of the methodologies employed in the key clinical trials that

formed the basis for the approval and comparison of these drugs.

Stiripentol (STICLO Trials)

Study Design: The STICLO trials were randomized, double-blind, placebo-controlled studies.

Patient Population: Children with Dravet syndrome (ages 3 to 18 years) whose seizures
were inadequately controlled with valproate and clobazam. A key inclusion criterion was
experiencing at least four generalized clonic or tonic-clonic seizures per month during a one-
month baseline period.

Intervention: Patients were randomly assigned to receive either Stiripentol (50 mg/kg/day)
or a placebo as an add-on to their existing treatment regimen of valproate and clobazam.

Duration: The double-blind treatment phase lasted for two months. This was followed by a
one-month open-label extension period where all patients could receive Stiripentol.

Primary Efficacy Endpoint: The primary outcome was the percentage of responders, defined
as patients who achieved a >50% reduction in the frequency of generalized clonic or tonic-
clonic seizures compared to baseline.

Fenfluramine (Lagae et al. & Nabbout et al. Trials)
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Study Design: These were multicenter, randomized, double-blind, placebo-controlled,
parallel-group phase 3 clinical trials.

Patient Population: Children and young adults (ages 2 to 18 years) with a confirmed
diagnosis of Dravet syndrome and poorly controlled convulsive seizures despite stable
antiepileptic drug regimens. Patients were required to have a minimum number of convulsive
seizures during a 6-week baseline period. One of the trials specifically enrolled patients
already on a stable, stiripentol-inclusive regimen.

Intervention: Patients were randomized to receive one of two doses of Fenfluramine oral
solution (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or a placebo,
added to their current antiepileptic medications.

Duration: The treatment period consisted of a titration phase (2-3 weeks) followed by a
maintenance phase (12 weeks).

Primary Efficacy Endpoint: The primary outcome was the change in mean monthly
convulsive seizure frequency compared with baseline.

Cannabidiol (GWPCARE Trials)

Study Design: The GWPCARE trials were double-blind, placebo-controlled, randomized
clinical trials.

Patient Population: Children and adolescents (ages 2 to 18 years) with a confirmed
diagnosis of Dravet syndrome and treatment-resistant seizures. Patients needed to have at
least four convulsive seizures during a 4-week baseline period while on at least one stable
antiepileptic drug.

Intervention: Patients received a pharmaceutical-grade oral solution of Cannabidiol at a dose
of 10 mg/kg/day or 20 mg/kg/day, or a matched placebo, administered in two divided doses.

Duration: The treatment period was 14 weeks.

Primary Efficacy Endpoint: The primary endpoint was the percentage change from baseline
in the frequency of convulsive seizures over the 14-week treatment period.
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Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for each drug and a
typical experimental workflow for a clinical trial in Dravet syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Stiripentol vs. Newer Antiepileptic Drugs for Dravet
Syndrome: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7819444#comparative-efficacy-of-stiripentol-versus-
newer-antiepileptic-drugs-for-dravet-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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